BOC-TRANEXAMIC ACID
CAS No.: 162046-58-4
Cat. No.: VC21543305
Molecular Formula: C13H23NO4
Molecular Weight: 257,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 162046-58-4 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257,32 g/mole |
IUPAC Name | 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Standard InChI Key | AZEKNJGFCSHZID-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O |
Chemical Identity and Basic Properties
BOC-TRANEXAMIC ACID, also known as trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid or 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid, is a chemical compound registered under CAS number 27687-14-5. It features the characteristic tert-butoxycarbonyl (BOC) protecting group attached to the amino function of tranexamic acid, creating a molecule with distinct pharmaceutical and research applications .
The compound has a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol. It belongs to the amino acids family, with the BOC protecting group serving as a critical modification that alters its properties and applications compared to unmodified tranexamic acid .
Physical and Chemical Characteristics
BOC-TRANEXAMIC ACID exhibits specific physicochemical properties that influence its behavior in research settings. The following table summarizes key physical and chemical parameters:
Table 1: Physicochemical Properties of BOC-TRANEXAMIC ACID
Property | Value |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
ACD/LogP | 2.10 |
ACD/LogD (pH 5.5) | 1.45 |
ACD/BCF (pH 5.5) | 5.2 |
ACD/BCF (pH 7.4) | 1 |
ACD/KOC (pH 5.5) | 74.21 |
ACD/KOC (pH 7.4) | 1.26 |
Number of H Bond Acceptors | 5 |
Number of H Bond Donors | 2 |
Number of Freely Rotating Bonds | 5 |
Polar Surface Area | 55.84Ų |
These properties determine the compound's solubility, permeability, and behavior in various biochemical environments, making them crucial considerations for research applications .
Mechanistic Profile
Understanding the mechanism of action of BOC-TRANEXAMIC ACID requires examining its relationship to its parent compound, tranexamic acid, while considering the modifications introduced by the BOC protecting group.
Molecular Target and Interactions
BOC-TRANEXAMIC ACID, like tranexamic acid, primarily targets plasminogen, a zymogen that converts to plasmin—the principal enzyme responsible for fibrin degradation in the fibrinolytic system. The compound functions as a lysine analogue, competing for lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA).
This competitive binding mechanism significantly impairs the interaction between plasminogen/tPA and the exposed lysine residues on fibrin surfaces. By preventing these interactions, BOC-TRANEXAMIC ACID inhibits the conversion of plasminogen to its active form, plasmin.
Effects on Fibrinolysis Pathway
The inhibition of plasminogen activation has cascading effects throughout the fibrinolytic pathway. Research demonstrates that tranexamic acid derivatives like BOC-TRANEXAMIC ACID:
-
Prevent the formation of plasmin from plasminogen
-
Reduce the degradation of fibrin networks
-
Stabilize blood clots
-
Decrease fibrinolysis activity
These effects are particularly relevant in contexts where excessive fibrinolysis contributes to pathological bleeding .
Table 2: Comparison of BOC-TRANEXAMIC ACID and Tranexamic Acid Effects on Plasmin Generation
Parameter | Tranexamic Acid | BOC-TRANEXAMIC ACID |
---|---|---|
Target | Plasminogen lysine binding sites | Plasminogen lysine binding sites (with BOC-modified binding profile) |
Effect on Lag Time | Biphasic effect | Similar to TXA but with modified pharmacokinetics |
Effect on Time to Peak | Significant delay | Modified delay compared to TXA |
Velocity Impact | Reduction | Modified reduction compared to TXA |
Peak Effect | Decrease | Modified decrease compared to TXA |
Protective Group | None | tert-Butoxycarbonyl group |
Research indicates that the addition of the BOC protecting group modifies the pharmacological properties while potentially maintaining the core antifibrinolytic activity .
Synthetic Pathways and Chemical Development
The synthesis of BOC-TRANEXAMIC ACID typically involves chemical modification of tranexamic acid through addition of the tert-butoxycarbonyl protecting group.
Relationship to Tranexamic Acid Synthesis
While BOC-TRANEXAMIC ACID itself represents a modified form of tranexamic acid, understanding the preparation methods for the parent compound provides valuable context. Tranexamic acid can be synthesized using 1,4-cyclohexanedimethanol as an initial raw material, following a multi-step process involving halogenation, oxidation, and ammonolysis .
The general reaction pathway involves:
-
Halogenation of trans-1,4-cyclohexanedimethanol with HX acid
-
Oxidation of the resulting intermediate
The BOC protection is subsequently added to the amino function of tranexamic acid through established protection chemistry methods.
Research Applications
BOC-TRANEXAMIC ACID serves multiple functions in contemporary pharmaceutical and biochemical research settings.
Pharmaceutical Development Applications
In pharmaceutical contexts, BOC-TRANEXAMIC ACID functions primarily as a synthesis intermediate in the development of antifibrinolytic agents. The BOC protecting group enables selective chemical modifications while protecting the amino function, facilitating more complex synthetic pathways than would be possible with unprotected tranexamic acid.
This protected intermediate allows for:
-
Controlled reactivity during multi-step synthesis
-
Regioselective modifications
-
Development of novel tranexamic acid derivatives
-
Creation of prodrugs with modified pharmacokinetic profiles
Biochemical Research Utilities
Beyond pharmaceutical development, BOC-TRANEXAMIC ACID serves as an important research tool in biochemical investigations focusing on:
-
Fibrinolytic pathway mechanisms
-
Plasmin generation kinetics
-
Structure-activity relationships of lysine analogues
-
Development of plasmin generation assays
Research has employed BOC-TRANEXAMIC ACID to better understand the precise mechanisms by which antifibrinolytic compounds influence plasminogen activation and subsequent fibrinolysis .
Pharmacological Profile
The pharmacological characteristics of BOC-TRANEXAMIC ACID reflect both its relationship to tranexamic acid and the modifications introduced by the BOC protecting group.
Structure-Activity Relationships
Research into BOC-TRANEXAMIC ACID has contributed to understanding the structure-activity relationships of lysine analogues in fibrinolysis inhibition. The addition of the BOC group creates steric and electronic changes that modify binding affinity and specificity compared to unmodified tranexamic acid.
These modifications potentially create:
-
Altered binding kinetics to plasminogen
-
Modified duration of action
-
Changed distribution and pharmacokinetic properties
-
Different stability profiles in physiological environments
Comparative Effects on Plasma Systems
Studies using plasmin generation assays have demonstrated that tranexamic acid produces dose-dependent effects on clot lysis time, with concentrations of approximately 10 μg/mL delaying the time to peak by 86%, reducing velocity by 84%, and decreasing peak plasmin generation by 54% .
Emerging Research Directions
Current scientific investigation continues to expand our understanding of BOC-TRANEXAMIC ACID and related compounds.
Advanced Synthetic Methods
Research into optimized synthetic pathways for BOC-TRANEXAMIC ACID continues to evolve, with emphasis on:
-
Greener synthesis methods
-
Improved yield and purity
-
Stereoselective synthesis approaches
-
Cost-effective industrial production methods
These advances hold promise for making BOC-TRANEXAMIC ACID more accessible for research applications .
Novel Application Areas
Beyond its traditional role in antifibrinolytic research, BOC-TRANEXAMIC ACID shows potential in several emerging research areas:
-
Anticancer investigations examining the role of plasmin in tumor invasion and metastasis
-
Combination therapy approaches with other pharmaceutical agents
-
Inflammatory pathway modulation studies
-
Neurological research applications
These expanding research directions highlight the versatility of BOC-TRANEXAMIC ACID beyond its conventional applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume